1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate
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Overview
Description
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity).Scientific Research Applications
Carbohydrate-Derived Scaffolds for Azetidines
Carbohydrate-derived bicyclic azetidin-3-ones, related to the compound , serve as stable intermediates for synthesizing highly substituted azetidines. These azetidines, exemplified by the synthesis of complex 3-methylazetidine derivatives, demonstrate the potential of using such scaffolds for novel therapeutic agents (Martínez & Fleet, 2014).
Synthesis of Polyhydroxylated Azetidine Iminosugars
Research into azetidine iminosugars derived from D-glucose has led to the synthesis of compounds with significant glycosidase inhibitory activity. These findings indicate the potential for azetidine-based molecules in developing treatments for disorders related to glycosidase activity (Lawande et al., 2015).
Azetidine Derivatives in Antimicrobial and Antifungal Applications
Azetidine derivatives have been explored for their pharmacological potential, including antimicrobial and antifungal activities. This includes the synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the broad applicability of azetidine cores in therapeutic agent development (Mistry & Desai, 2006).
Advanced Synthesis Techniques
The synthesis of azetidine derivatives through techniques such as microwave-assisted synthesis points towards efficient methods for producing complex molecules. These methodologies enable the rapid and efficient creation of azetidine-based compounds with potential pharmaceutical applications (Isoda et al., 2006).
Antioxidant, Antimicrobial, and Antimycobacterial Activities
Azetidinone and thiazolidinone moieties linked to various nuclei have been synthesized and evaluated for their antioxidant, antimicrobial, and antimycobacterial activities. This research underscores the versatility of azetidine derivatives in addressing a wide range of bacterial and fungal pathogens, as well as their potential role in managing oxidative stress (Saundane & Walmik, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken while handling it.
Future Directions
This involves predicting future research directions based on the current knowledge about the compound.
properties
IUPAC Name |
1-(azetidin-3-yl)-3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c1-7(10)4-9(5-7)6-2-8-3-6;2*3-2(4,5)1(6)7/h6,8,10H,2-5H2,1H3;2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESLDZUNISGTNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CNC2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate |
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